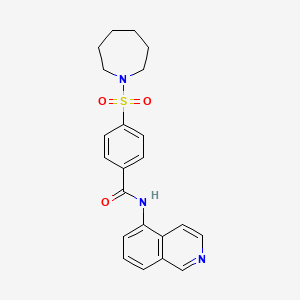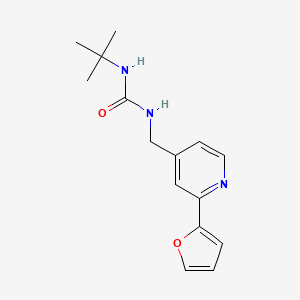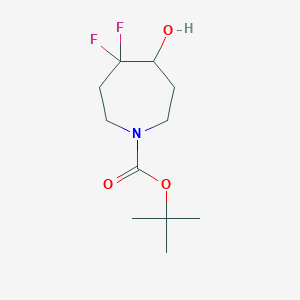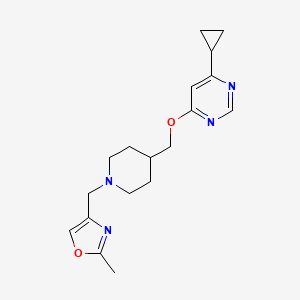
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is a heterocyclic compound featuring multiple functional groups, making it a versatile and significant molecule in the field of medicinal and synthetic chemistry. This compound is noted for its unique structure, which includes a pyrimidine ring, a piperidine moiety, and an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preparation of this compound generally involves several synthetic steps:
Formation of the Pyrimidine Ring: : Typically, the synthesis begins with the preparation of the 6-cyclopropylpyrimidine-4-yl scaffold. This can be accomplished through cyclization reactions involving suitable precursors like amino ketones or diketones.
Piperidine Substitution: : The next step involves the attachment of the piperidine moiety. This can be achieved via nucleophilic substitution reactions where the piperidine group is introduced under controlled conditions.
Attachment of the Oxazole Ring: : Finally, the oxazole ring is constructed and attached to complete the molecule. This usually involves cyclization reactions involving appropriately substituted acyl derivatives.
Industrial Production Methods
On an industrial scale, the production of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is streamlined to minimize cost and maximize yield. Methods include optimization of reaction times, temperatures, and the use of catalysts to facilitate the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : The presence of multiple heteroatoms allows it to undergo oxidation reactions, especially at the piperidine and oxazole moieties.
Reduction: : Certain reducing conditions can target the heterocyclic rings.
Substitution: : The nitrogen atoms within the rings make the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid), reducing agents such as LiAlH4 (Lithium aluminum hydride), and nucleophiles like halides and alcohols under basic conditions.
Major Products
The reactions primarily yield substituted derivatives or oxidized products, which can then be further modified or used in various applications.
Applications De Recherche Scientifique
This compound has extensive applications in scientific research, including:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Serves as a ligand in receptor binding studies.
Medicine: : Potential therapeutic agent due to its ability to interact with biological targets.
Industry: : Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The oxazole and pyrimidine rings allow it to fit into binding sites, altering the function of the target molecule. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds:
6-Cyclopropylpyrimidine derivatives: : While similar in structure, the addition of the oxazole and piperidine moieties in 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole provides enhanced binding capabilities.
Piperidine-containing compounds: : This compound’s unique heterocyclic framework offers specific advantages in binding and reactivity.
Oxazole derivatives: : The combined presence of pyrimidine and piperidine rings alongside the oxazole creates a highly versatile molecule with distinctive properties.
Some similar compounds include:
6-Cyclopropylpyrimidin-4-yl derivatives
Piperidine-linked heterocycles
Oxazole-based heterocycles
Propriétés
IUPAC Name |
4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-21-16(11-23-13)9-22-6-4-14(5-7-22)10-24-18-8-17(15-2-3-15)19-12-20-18/h8,11-12,14-15H,2-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHSSMDUKNGUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785600.png)
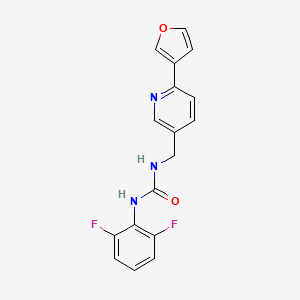
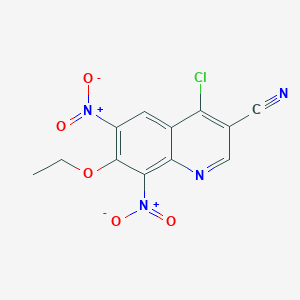
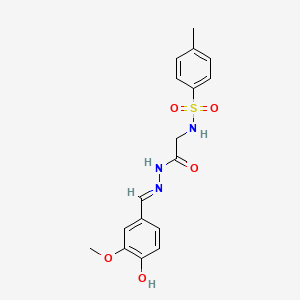
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2785607.png)
![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)
![1-Cyclopentyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2785610.png)
![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2785612.png)
![N-(3-chloro-4-methylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2785615.png)

